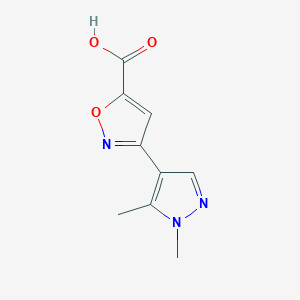

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSNBPGQHKIMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424515 | |

| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809871 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

957484-18-3 | |

| Record name | 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Pyrazole-3-carboxylic Esters

A method described in patents involves alkylation of pyrazole-3-carboxylic esters with alkylating agents (e.g., alkyl halides, dialkyl sulfates) to introduce the 1,5-dimethyl groups. This approach avoids regioselectivity issues observed in traditional cyclocondensation methods.

Key Steps :

Cyclocondensation of 1,3-Diketones

An alternative route employs cyclocondensation of 1,3-diketones with hydrazine derivatives. For 1,5-dimethylpyrazole, a diketone such as 2,4-pentanedione reacts with hydrazine under acidic conditions.

| Component | Conditions | Yield | Reference |

|---|---|---|---|

| 2,4-Pentanedione + Hydrazine | HCl (cat.), reflux, ethanol | 60–75% |

Isoxazole Ring Construction

Multicomponent Reaction (MCr)

A green chemistry approach uses a multicomponent reaction involving aldehydes, β-keto esters, and hydroxylamine hydrochloride. The g-C₃N₄·OH catalyst enables efficient cyclization under mild conditions.

Optimized Conditions :

- Catalyst : g-C₃N₄·OH (15 mg).

- Solvent : Water.

- Temperature : Room temperature.

- Time : 30 minutes.

- Yield : 91%.

Example Substrates :

| Aldehyde | β-Keto Ester | Product |

|---|---|---|

| 4-Methylthiazole-5-carboxaldehyde | Ethyl acetoacetate | 4-Methylthiazole-substituted isoxazole |

1,3-Dipolar Cycloaddition

Ethyl chlorooximidoacetate reacts with N-Boc-protected alkynes in the presence of Na₂CO₃ to form isoxazole-3-carboxylic esters. Subsequent deprotection yields the free acid.

Reaction Parameters :

| Component | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl chlorooximidoacetate + N-Boc alkyne | Na₂CO₃, THF–H₂O, rt | 85% |

Coupling and Carboxylation

Esterification and Hydrolysis

The pyrazole and isoxazole fragments are coupled via esterification. For example, the isoxazole-5-carboxylic acid ester is synthesized first, followed by hydrolysis to the free acid.

Steps :

Direct Carboxylation via Grignard Reagents

In a patent process, a halo-substituted isoxazole undergoes Grignard exchange (e.g., with isopropyl magnesium chloride), followed by CO₂ quenching to introduce the carboxylic acid group.

| Step | Reagent | Yield | Reference |

|---|---|---|---|

| Grignard Exchange | Isopropyl magnesium chloride | 88% | |

| CO₂ Quenching | Dry ice/acetone | 64% total |

Industrial and Scalable Methods

Continuous Flow Synthesis

Adaptation of the multicomponent reaction to flow reactors enhances scalability. Key advantages include:

Catalyst Recycling

The g-C₃N₄·OH catalyst demonstrates reusability, maintaining >85% activity after four cycles.

Challenges and Solutions

Regioselectivity

In cyclocondensation, competing regioisomers form. Use of electron-deficient diketones (e.g., 2,4-pentanedione) favors the desired 1,5-dimethylpyrazole.

Purification

Recrystallization from DMF–ethanol (1:1) achieves >95% purity, though alternative methods (e.g., column chromatography) may be needed for complex mixtures.

Data Summary

Key Reaction Yields

Catalyst Performance

| Catalyst | Reusability | Yield Retention | Reference |

|---|---|---|---|

| g-C₃N₄·OH | 4 cycles | >85% |

Chemical Reactions Analysis

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or isoxazole rings are replaced by other substituents. Common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid can be compared with other similar compounds, such as:

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-propionic acid: This compound has a similar pyrazole ring but differs in the presence of a propionic acid group instead of an isoxazole ring.

3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: This compound features an alanine group attached to the pyrazole ring, making it structurally distinct from the isoxazole derivative.

The uniqueness of this compound lies in its combined pyrazole and isoxazole rings, which confer specific chemical and biological properties not found in the other similar compounds.

Biological Activity

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the existing research on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Research indicates that this compound may exert its biological effects through several pathways:

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit membrane-bound pyrophosphatases, which play crucial roles in cellular energy metabolism. For instance, it has demonstrated effective inhibition of the Thermotoga maritima membrane-bound pyrophosphatase with an IC50 value in micromolar range.

- Binding Affinity Studies : Preliminary docking studies suggest favorable interactions with active sites of enzymes involved in metabolic pathways, indicating potential as a lead compound for drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. It has shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound could be developed further as a therapeutic agent for cancer treatment.

Anti-inflammatory Activity

The pyrazole derivatives have been recognized for their anti-inflammatory properties, which can be attributed to their structural features allowing interaction with inflammatory mediators .

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(1-methylpyrazol-4-yl)isoxazole-3-carboxylic acid | Methyl group instead of dimethyl | Moderate antibacterial activity | Lacks sodium salt form |

| Sodium 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylate | Sodium salt form enhances solubility | Inhibitor of membrane-bound pyrophosphatases | Specific inhibitory effects |

| Methyl 5-(1,5-dimethylpyrazol-4-yl)isoxazole-3-carboxylate | Methyl ester instead of sodium salt | Antifungal activity observed | Ester form may alter solubility |

This table illustrates how variations in structure impact biological activities and solubility characteristics.

Case Studies

Several case studies have documented the efficacy of this compound in various experimental setups:

- In vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, indicating a mechanism for its anticancer effects .

- Docking Simulations : Computational studies have shown that this compound binds effectively to the active sites of enzymes like Aurora-A kinase, which is implicated in cell cycle regulation and cancer progression .

Q & A

Basic: What are the common synthetic routes for 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-isoxazole-5-carboxylic acid, and how is regioselectivity controlled during cyclocondensation?

Methodological Answer:

A typical approach involves cyclocondensation of precursors such as β-ketoesters or acetoacetate derivatives with hydrazines or hydroxylamine, followed by functionalization. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, with hydrolysis yielding the carboxylic acid . Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors: bulky substituents favor 1,3,5-trisubstituted pyrazoles, while electron-withdrawing groups direct regiochemistry via kinetic vs. thermodynamic control .

Advanced: How can regiochemical ambiguities in pyrazole-isoxazole hybrids be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

Regiochemical ambiguities (e.g., distinguishing 1,5- vs. 1,3-dimethylpyrazole isomers) require combined NMR (e.g., NOE experiments to confirm spatial proximity of substituents) and X-ray crystallography. For example, in phosphonic acid derivatives, NOE studies confirmed a 78:22 ratio favoring (1,5-dimethyl-1H-pyrazol-4-yl)-phosphonic acid over the 1,3-isomer . Crystallographic refinement via SHELXL can resolve hydrogen bonding patterns, which are critical for confirming regiochemistry .

Basic: What spectroscopic and computational methods are recommended for characterizing this compound’s structure and hydrogen-bonding networks?

Methodological Answer:

- FTIR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and isoxazole/pyrazole ring vibrations (1600–1500 cm⁻¹) .

- NMR : H/C NMR distinguishes methyl groups (δ 2.0–2.5 ppm for pyrazole-CH₃) and confirms substitution patterns .

- X-ray crystallography : Tools like SHELX and ORTEP-3 enable visualization of hydrogen-bonding networks (e.g., R₂²(8) motifs common in carboxylic acid dimers) .

Advanced: How can graph set analysis (GSA) clarify hydrogen-bonding motifs in crystalline forms of this compound?

Methodological Answer:

GSA categorizes hydrogen bonds into patterns (e.g., chains, rings) using Etter’s formalism. For carboxylic acid derivatives, dimeric motifs are typical. Advanced refinement with SHELXL can model disorder or twinning, while ORTEP-3 visualizes intermolecular interactions critical for crystal engineering .

Basic: What biological targets are associated with pyrazole-isoxazole hybrids, and how is activity screened?

Methodological Answer:

These hybrids are studied for kinase inhibition, antimicrobial, and anti-inflammatory activity. Screening involves:

- In vitro assays : Enzyme inhibition (e.g., COX-2) using fluorogenic substrates .

- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to targets like PDK1 or EGFR .

Advanced: How do structural modifications (e.g., methyl groups, carboxylic acid) influence pharmacokinetics, and what parameters optimize oral bioavailability?

Methodological Answer:

- Rotatable bonds : Reducing rotatable bonds (<10) improves bioavailability by lowering conformational flexibility .

- Polar surface area (PSA) : The carboxylic acid increases PSA, potentially reducing permeability. Prodrug strategies (e.g., esterification) mitigate this .

- Log P : Optimal values (1–3) balance solubility and membrane penetration. Methyl groups on pyrazole enhance lipophilicity .

Basic: What are the stability challenges for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Carboxylic acid deprotonation above pH 5 increases solubility but may reduce stability. Hydrolysis of isoxazole rings is minimized in acidic buffers (pH 3–6) .

- Thermal stability : DSC/TGA analysis shows decomposition >200°C, with storage recommended at –20°C under inert atmosphere .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

3D-QSAR (CoMFA/CoMSIA) correlates substituent effects (e.g., electron-withdrawing groups on isoxazole) with activity. For example, methyl groups at pyrazole-C5 enhance steric complementarity in kinase pockets .

Basic: What analytical techniques quantify purity and detect isomeric impurities?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve isomers; LOD <0.1% .

- LC-MS : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₀H₁₂N₃O₃⁺, m/z 222.0875) .

Advanced: How do crystallographic data resolve contradictions in reported biological activity across studies?

Methodological Answer:

Discrepancies often arise from polymorphic forms. For example, a bioactive “Form A” with distinct hydrogen bonding (e.g., catemeric vs. dimeric motifs) may show higher solubility than inactive “Form B.” Rietveld refinement of PXRD data correlates crystal packing with dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.